molecular formula C11H8ClN3O B2375831 2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile CAS No. 63572-67-8

2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile

Cat. No.: B2375831
CAS No.: 63572-67-8
M. Wt: 233.66
InChI Key: ANPUKQWTWOKPNF-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C12H7ClN4O.

Scientific Research Applications

Synthesis and Chemical Reactions

Nitriles in Organic Synthesis 2-(Benzo[d]thiazol-2-yl)-4-chloro-3-oxobutanenitrile has been utilized for synthesizing various benzothiazole derivatives. It has been observed to react with substances like aniline, hydrazine hydrate, ethanolamine, and ethyl glycinate hydrochloride to yield respective benzothiazole derivatives (Zaki et al., 2006).

Biological Applications

DNA Topoisomerase I Inhibition 1H-Benzimidazole derivatives are known for their biological properties, including antibacterial, antifungal, and antimicrobial activities. Specific derivatives have been found active as inhibitors of type I DNA topoisomerases, with three specific 1H-benzimidazole derivatives synthesized and evaluated for their effects on mammalian type I DNA topoisomerase activity. Notably, 5-methyl-4-(1H-benzimidazole-2-yl)phenol showed relatively potent topoisomerase I inhibition (Alpan et al., 2007).

Vasorelaxant Activity 2-Alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitriles have been synthesized and demonstrated significant vasorelaxation properties. QSAR studies have shown a predictive and statistically significant model, indicating the potential of these compounds in medical applications involving vasodilation (Nofal et al., 2013).

Antimicrobial Activity

Novel Heterocyclic Compounds Containing Benzimidazole Derivatives Various novel heterocyclic compounds containing benzimidazole derivatives have been synthesized, showing effective antimicrobial activity against pathogenic bacterial strains and viruses. In silico target prediction and docking have indicated a novel binding mechanism, highlighting their potential in antimicrobial treatments (Bassyouni et al., 2012).

Antimicrobial Activity of 1,3,4-Oxadiazole Bearing 1H-Benzimidazole Derivatives Specifically synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives have shown considerable antimicrobial activity. Compounds have been tested against various bacterial strains and fungi, with some exhibiting significant activity, pointing to their potential use in antimicrobial treatments (Salahuddin et al., 2017).

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c12-5-10(16)7(6-13)11-14-8-3-1-2-4-9(8)15-11/h1-4,7H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPUKQWTWOKPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C#N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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